molecular formula C20H17BrClNO2 B12045544 Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12045544
M. Wt: 418.7 g/mol
InChI Key: JJWZLSOVGMDJNG-UHFFFAOYSA-N
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Description

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The bromophenyl group can enhance binding affinity to specific receptors or enzymes, leading to inhibition or activation of biological pathways. The chloro group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • Butyl 2-(4-chlorophenyl)-6-chloroquinoline-4-carboxylate
  • Butyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
  • Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxamide

Uniqueness: Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to the combination of its functional groups. The presence of both bromophenyl and chloroquinoline groups provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-6-14(21)7-5-13)23-18-9-8-15(22)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3

InChI Key

JJWZLSOVGMDJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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